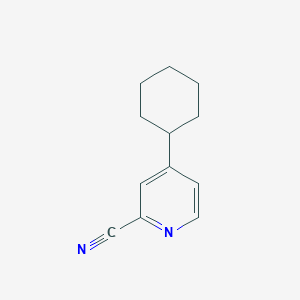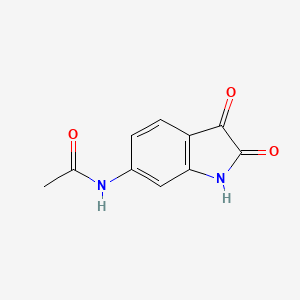
N-(2,3-Dioxoindolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dioxoindolin-6-yl)acetamide is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . . This compound is characterized by the presence of an indole ring system with two keto groups at positions 2 and 3, and an acetamide group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxoindolin-6-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dioxoindolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or methanol, and under controlled temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(2,3-Dioxoindolin-6-yl)acetic acid, while reduction can produce N-(2,3-Dihydroxyindolin-6-yl)acetamide .
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dioxoindolin-6-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,3-Dioxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Dioxoindolin-6-yl)acetamide is similar to other indole derivatives, such as isatin and its analogs. it is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Similar compounds include:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of this compound.
N-(2,3-Dioxoindolin-1-yl)acetamide: A closely related compound with similar structural features.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
N-(2,3-dioxo-1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-7-8(4-6)12-10(15)9(7)14/h2-4H,1H3,(H,11,13)(H,12,14,15) |
InChI-Schlüssel |
KHYHYZAEKVAECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


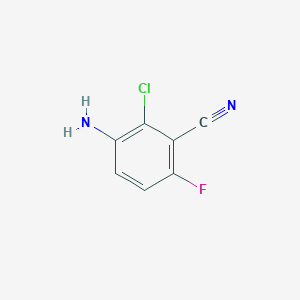
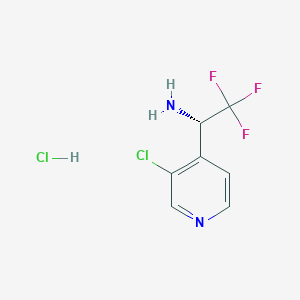

![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
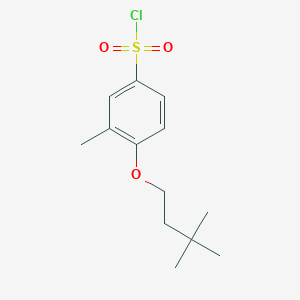

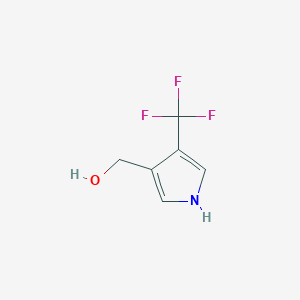
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
